1-Iodo-2,4-bis(trifluoromethyl)benzene
Description
Contextualization within Organofluorine and Organoiodine Chemistry Disciplines
1-Iodo-2,4-bis(trifluoromethyl)benzene is a prominent example of a molecule that embodies the synergistic properties of two distinct and highly active fields of chemical study: organofluorine and organoiodine chemistry. The presence of trifluoromethyl (CF3) groups imparts unique electronic properties and enhanced stability to the molecule. The trifluoromethyl group is one of the most common and important fluorine-containing moieties in pharmaceuticals and agrochemicals due to its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.
Simultaneously, the iodine substituent serves as a versatile functional handle for a wide array of chemical transformations. The carbon-iodine bond in aryl iodides is the most reactive among the corresponding aryl halides (iodides, bromides, chlorides, and fluorides) in many catalytic cross-coupling reactions. This high reactivity allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making organoiodine compounds like this compound valuable building blocks in the synthesis of complex organic molecules. The combination of the reactive iodine atom with the strongly electron-withdrawing trifluoromethyl groups further influences the reactivity of the aromatic ring, making it a subject of interest for detailed mechanistic studies.
Academic Significance of Polyfluorinated Aryl Halides as Research Subjects
Polyfluorinated aryl halides, the class of compounds to which this compound belongs, are of considerable academic interest. The study of these molecules provides fundamental insights into the effects of fluorine substitution on chemical reactivity and physical properties. The high electronegativity of fluorine atoms can significantly alter the electron distribution within an aromatic ring, influencing its susceptibility to nucleophilic and electrophilic attack.
Overview of Key Research Trajectories and Scholarly Contributions Pertaining to the Compound
Due to its specialized nature, the research applications of this compound are primarily as a building block in the synthesis of more complex fluorinated molecules. Scholarly work involving this compound often centers on its utility in creating novel organic materials and potential pharmaceutical or agrochemical precursors.
One key research trajectory involves its use in cross-coupling reactions. The reactive iodine atom allows for its participation in well-established transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the construction of intricate molecular architectures containing the 2,4-bis(trifluoromethyl)phenyl moiety. The resulting products are often investigated for their potential applications in materials science, where the presence of multiple trifluoromethyl groups can enhance properties like thermal stability and luminescence.
While specific, high-profile publications focusing solely on this compound are not abundant, its inclusion in patent literature and its availability from specialty chemical suppliers underscore its role as a valuable intermediate for researchers in industrial and academic settings who are focused on the synthesis of novel fluorinated compounds. The primary contribution of this compound to the scientific literature is therefore as a tool for accessing new chemical space in the ongoing development of functional organic molecules.
Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H3F6I |
| Molecular Weight | 340.01 g/mol |
| CAS Number | 176714-84-4 sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| InChI Key | NSSWBKOKJVZIEX-UHFFFAOYSA-N sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSWBKOKJVZIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176714-84-4 | |
| Record name | 1-iodo-2,4-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Iodo 2,4 Bis Trifluoromethyl Benzene
Strategies for Regioselective Aromatic Iodination in the Presence of Trifluoromethyl Groups
Achieving regioselectivity in the iodination of arenes bearing multiple electron-withdrawing groups like -CF3 necessitates specialized synthetic strategies. Standard electrophilic aromatic substitution (SEAr) reactions often lack the required selectivity or fail altogether due to the deactivated nature of the substrate. nih.gov
Directed halogenation, while a powerful tool for controlling regioselectivity, typically relies on ortho-directing groups, which are absent in the common precursor, 1,3-bis(trifluoromethyl)benzene (B1330116). nih.gov The synthesis of the target compound, therefore, often relies on the inherent electronic properties of the starting material. The two meta-directing -CF3 groups deactivate the positions ortho and para to them (positions 2, 5, and the sterically hindered position between them). This leaves the positions at C4 and C6 as the most electronically favorable for electrophilic attack. Since these positions are equivalent, iodination of 1,3-bis(trifluoromethyl)benzene is expected to yield the desired 1-iodo-3,5-bis(trifluoromethyl)benzene (B128866) (which is chemically equivalent to the target compound after renumbering).
The mechanism for the iodination of such deactivated arenes often involves the in-situ generation of a highly potent electrophilic iodine species. mdma.ch Reagent systems like N-Iodosuccinimide (NIS) activated by a strong Lewis acid, or combinations of iodine with a strong oxidizing agent (e.g., nitric acid, sulfuric acid), are employed to overcome the high activation energy barrier. mdma.chacs.org The reaction proceeds via a standard SEAr mechanism where the electrophile (e.g., I+) attacks the electron-deficient ring to form a resonance-stabilized carbocation (sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity.
Transition metal-catalyzed methods have emerged as a powerful alternative for the iodination of challenging substrates. nih.gov Iron(III)-catalyzed protocols, for instance, can activate NIS under mild conditions to efficiently iodinate a range of substrates, including deactivated ones. acs.org The mechanism is believed to involve the coordination of the Lewis acidic metal to the NIS, enhancing its electrophilicity. acs.org
Another advanced approach involves electrochemical iodination. This method has been successfully applied to a variety of electron-deficient arenes. thieme-connect.de In a typical setup, the substrate is treated with a source of iodide (like tetra-n-butylammonium iodide, nBu4NI) in the presence of an electrolyte and a catalytic amount of an activator like nBu4NCl. thieme-connect.de An electric current is passed through the cell, generating a highly reactive iodinating species, postulated to be I2Cl+, which then reacts with the deactivated aromatic ring. thieme-connect.de This technique offers a high degree of control and can provide excellent yields for otherwise difficult transformations. thieme-connect.de
Precursor Design and Chemical Transformations for Target Compound Synthesis
The most direct and common precursor for the synthesis of 1-Iodo-2,4-bis(trifluoromethyl)benzene is 1,3-bis(trifluoromethyl)benzene . cpachem.comrsc.org This commercially available starting material possesses the correct arrangement of the trifluoromethyl groups. The primary transformation is the regioselective iodination at the C5 position (which becomes C1 in the product, with the iodine at position 1 and CF3 groups at 2 and 4).
An alternative, though less direct, route involves starting from a pre-functionalized arene. For example, a synthetic pathway could begin with 2,4-bis(trifluoromethyl)aniline . This precursor can undergo a Sandmeyer reaction, where the amino group is converted into a diazonium salt, which is subsequently displaced by an iodide ion to yield the target compound. While multi-step, this approach offers unambiguous regiocontrol.
The table below summarizes key precursors and the transformations required.
| Precursor Compound | Transformation | Reagents/Conditions |
| 1,3-Bis(trifluoromethyl)benzene | Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HNO₃/H₂SO₄) |
| 1,3-Bis(trifluoromethyl)benzene | Metal-Catalyzed Iodination | NIS, Fe(III) catalyst |
| 2,4-Bis(trifluoromethyl)aniline | Sandmeyer Reaction | 1. NaNO₂, HCl; 2. KI |
Optimization of Reaction Conditions for Enhanced Selectivity and Yield in Research Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, particularly when using direct electrophilic iodination of 1,3-bis(trifluoromethyl)benzene. Key parameters include the choice of iodinating agent, solvent, temperature, and reaction time.
Research into the iodination of deactivated arenes has provided several optimized protocols. For instance, using a combination of an alkali metal iodide (like NaI or KI) and concentrated sulfuric acid at elevated temperatures (e.g., 60°C) has been shown to be effective. mdma.ch The hot sulfuric acid oxidizes the iodide salt to generate molecular iodine in situ, which then acts as the electrophile. mdma.ch
For electrochemical methods, the optimization involves controlling the current, the choice of electrolyte, and the solvent. thieme-connect.de A study on electron-deficient arenes reported high yields (up to 97%) using constant current (10 mA) at 25°C in nitromethane (B149229) (MeNO2) as the solvent. thieme-connect.de
The following table presents a comparison of different synthetic conditions found in research literature for the iodination of related deactivated aromatic systems.
| Method | Iodinating System | Solvent | Temperature | Typical Yield |
| Electrophilic (Oxidative) | KI / conc. H₂SO₄ | None (neat) | 60 °C | High |
| Metal-Catalyzed | NIS / Fe(III) Triflimide | Dichloromethane | Room Temp | Good to High |
| Electrochemical | nBu₄NI / nBu₄NCl | Nitromethane | 25 °C | ~90-97% |
Methodologies for Purification and Isolation of Research-Grade Compound
Following the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, and potential side products. Isolating research-grade this compound requires robust purification techniques.
The standard purification protocol involves several steps:
Work-up: The reaction is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to destroy any remaining iodine. The organic layer is then separated, washed with brine, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Chromatography: The resulting crude oil or solid is purified by silica (B1680970) gel column chromatography. chemicalbook.com A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used to separate the product from more polar impurities.
Distillation or Recrystallization: As the final product is a liquid at room temperature, fractional distillation under reduced pressure (vacuum distillation) can be employed for final purification to achieve high purity. sigmaaldrich.comsigmaaldrich.com If the product were a solid, recrystallization would be a viable alternative.
The purity of the final compound is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Reactivity Profiles and Mechanistic Investigations of 1 Iodo 2,4 Bis Trifluoromethyl Benzene
Exploration of Cross-Coupling Reactivity at the Carbon-Iodine Bond
The carbon-iodine bond in 1-iodo-2,4-bis(trifluoromethyl)benzene is the primary site of reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the aryl iodide enhances its reactivity towards oxidative addition, a key step in many catalytic cycles.
Palladium-Catalyzed Cross-Coupling Transformations (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org this compound, with its activated C-I bond, is an excellent electrophilic partner in these reactions.
The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is a powerful tool for the synthesis of biaryls. libretexts.org For this compound, this reaction would involve its coupling with an arylboronic acid. The corresponding 2,4-bis(trifluoromethyl)phenylboronic acid is a known compound and is utilized as a reagent in organic synthesis, for example, as a catalyst for dehydrative amidation. chemimpex.comrsc.orgtcichemicals.comscbt.comsigmaaldrich.com This suggests that the Suzuki-Miyaura coupling of this compound is a feasible and important transformation for accessing complex molecular architectures.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org While specific examples with this compound are not extensively documented in readily available literature, the high reactivity of the C-I bond suggests it would be a suitable substrate. The reaction would likely proceed under standard Heck conditions, utilizing a palladium catalyst, a base, and a suitable solvent.
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important application of this compound. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org In a study of Sonogashira couplings of various aryl iodides, the oxidative addition product of the closely related 1-iodo-3,5-bis(trifluoromethyl)benzene (B128866) with a palladium(0) species, namely [3,5-bis(trifluoromethyl)phenyl]iodidobis(triphenylphosphane)palladium(II), was serendipitously isolated and characterized. mpg.de This provides valuable insight into the mechanism and the stability of intermediates formed during the catalytic cycle with such electron-deficient aryl iodides.
Copper-Mediated and Other Transition Metal Catalyzed Reactions Involving Aryl Iodides
Copper-mediated cross-coupling reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed transformations. beilstein-journals.org These reactions can be used for the formation of C-C, C-N, C-O, and C-S bonds. Given the reactivity of the C-I bond in this compound, it is expected to be a competent substrate in various copper-catalyzed reactions, such as Ullmann-type couplings. While specific examples with this particular substrate are not widespread, the general applicability of copper catalysis to electron-deficient aryl iodides is well-established. For instance, ligand-free copper-catalyzed cross-coupling of alkynes with various aryl iodides has been reported to proceed in good yields. organic-chemistry.org
C-I Bond Activation Under Radical and Photochemical Conditions
The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical upon exposure to radical initiators or photochemical irradiation. The resulting 2,4-bis(trifluoromethyl)phenyl radical would be a highly reactive intermediate capable of participating in various radical-mediated transformations.
Photoredox catalysis has become a powerful tool for the trifluoromethylation of arenes and heteroarenes, often involving the generation of a trifluoromethyl radical. nih.gov While this typically involves a CF3 source, the photochemical activation of this compound could potentially lead to the formation of the 2,4-bis(trifluoromethyl)phenyl radical, which could then engage in subsequent reactions. Studies on the radical C-H trifluoromethoxylation of arenes using bis(trifluoromethyl)peroxide under photochemical conditions demonstrate the utility of radical intermediates in functionalizing aromatic systems. nih.gov
Role of the Compound as an Electrophilic or Nucleophilic Reagent in Specific Transformations
Primarily, this compound functions as an electrophilic reagent. In all the cross-coupling reactions discussed (Suzuki-Miyaura, Heck, Sonogashira), the carbon atom attached to the iodine acts as an electrophilic center, undergoing oxidative addition to the low-valent transition metal catalyst.
Conversely, through a metal-halogen exchange reaction, this compound can be converted into a potent nucleophilic reagent. Treatment with organolithium reagents (like n-butyllithium) or magnesium metal can generate the corresponding 2,4-bis(trifluoromethyl)phenyllithium or Grignard reagent, respectively. masterorganicchemistry.comlibretexts.orgyoutube.com These organometallic species possess a nucleophilic carbon atom and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. The successful synthesis of 2,4-bis(trifluoromethyl)phenylboronic acid from the corresponding aryl halide is indicative of the feasibility of generating such nucleophilic intermediates. chemimpex.comrsc.orgtcichemicals.comscbt.comsigmaaldrich.com
Investigations into the Electronic and Steric Influence of Trifluoromethyl Groups on Aromatic Reactivity
The two trifluoromethyl (CF3) groups exert a profound influence on the reactivity of the benzene (B151609) ring and the C-I bond.
Electronic Effects: The CF3 group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. The presence of two such groups significantly decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack (though such reactions are still challenging) and activating the C-I bond towards oxidative addition in cross-coupling reactions. This electron deficiency also influences the regioselectivity of reactions on the aromatic ring.
Steric Effects: The trifluoromethyl group ortho to the iodine atom introduces significant steric hindrance. This can influence the rate and outcome of reactions. For example, in cross-coupling reactions, the steric bulk can affect the approach of the catalyst and the coupling partner, potentially leading to lower reaction rates or requiring more robust catalytic systems compared to less hindered substrates.
The electronic and steric effects of the bis(trifluoromethyl)phenyl moiety have been investigated using spectroscopic techniques. In a study of hydroxycinnamate derivatives containing this substituent, detailed NMR analysis provided insights into these effects. acs.org
| Spectroscopic Parameter | Observed Value | Interpretation |
| Aromatic Proton Chemical Shifts | 7.71 ± 0.20 ppm | Downfield shift reflects the strong electron-withdrawing nature of the two CF3 groups. |
| 1JCF Coupling Constant | 270.0–273.1 Hz | Large one-bond coupling constant is characteristic of a carbon directly bonded to a trifluoromethyl group. |
| 2JCF Coupling Constant | 31.1–34.5 Hz | Significant two-bond coupling indicates strong electronic interaction between the fluorine atoms and the adjacent carbon. |
| 3JCF Coupling Constant | 1.7–6.2 Hz | Three-bond coupling provides further evidence for the substitution pattern and electronic communication through the aromatic system. |
Data sourced from a study on bis(trifluoromethyl)phenyl hydroxycinnamate derivatives, which provides a good model for the spectroscopic properties of the 2,4-bis(trifluoromethyl)phenyl group. acs.org
Elucidation of Reaction Mechanisms Through Kinetic, Spectroscopic, and Isotopic Labeling Studies
Detailed mechanistic studies on reactions involving this compound are not extensively reported. However, the general mechanisms of the cross-coupling reactions it participates in are well-established, and insights can be drawn from studies of similar electron-deficient aryl halides.
The catalytic cycle of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or migratory insertion (for Heck), and reductive elimination. wikipedia.orglibretexts.orgwikipedia.orglibretexts.orgorganic-chemistry.org The oxidative addition of the aryl iodide to the Pd(0) catalyst is often the rate-determining step. The strong electron-withdrawing nature of the two CF3 groups in this compound is expected to facilitate this step.
The isolation and characterization of the oxidative addition intermediate, [3,5-bis(trifluoromethyl)phenyl]iodidobis(triphenylphosphane)palladium(II), from a Sonogashira reaction of the isomeric 1-iodo-3,5-bis(trifluoromethyl)benzene provides direct spectroscopic and crystallographic evidence for the structure of such intermediates. mpg.de This finding supports the proposed mechanistic pathways and highlights the stability of these palladium(II) complexes, which can be attributed to the strong sigma-donating character of the electron-deficient aryl group.
Kinetic studies and isotopic labeling experiments would be invaluable for a more in-depth understanding of the reaction mechanisms involving this compound. For instance, kinetic isotope effect studies could clarify the rate-determining step and the nature of the transition states in its various reactions. nih.govyoutube.com Computational studies, such as Density Functional Theory (DFT) calculations, could also provide valuable insights into the energetics of the reaction pathways and the structures of intermediates and transition states. nih.gov
Applications in Complex Molecule Synthesis and Advanced Material Precursors
Utilization as a Building Block for Structurally Diverse Fluoroaromatic Systems in Organic Synthesis
The presence of an iodine atom on the aromatic ring of 1-Iodo-2,4-bis(trifluoromethyl)benzene provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of the 2,4-bis(trifluoromethyl)phenyl moiety into a wide range of organic molecules. This has proven to be of significant interest in the fields of medicinal chemistry and materials science.
Synthesis of Biologically Relevant Fluorinated Scaffolds and Intermediates
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov this compound serves as a key starting material for the synthesis of various biologically active compounds and their intermediates. For instance, this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, to construct complex molecular architectures. figshare.com
While direct examples of the use of this compound in the synthesis of specific commercial drugs were not found in the available research, the 2,4-bis(trifluoromethyl)phenyl motif is present in various compounds investigated for their therapeutic potential. For example, derivatives containing this moiety have been explored in the development of agrochemicals. rhhz.netresearchgate.netnih.gov The synthesis of such compounds often involves the strategic introduction of the fluorinated fragment via a suitable precursor like this compound.
A generalized scheme for the application of this compound in Suzuki cross-coupling reactions is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2,4-Bis(trifluoromethyl)biphenyl derivative |
This table illustrates a typical Suzuki coupling reaction where the iodine atom is replaced by an aryl group, leading to the formation of a new carbon-carbon bond.
Precursor to Fluorinated Liquid Crystals, Polymers, and Optoelectronic Materials
The unique electronic properties of the 2,4-bis(trifluoromethyl)phenyl group, characterized by strong electron-withdrawing capabilities, make it a desirable component in the design of advanced materials.
In the field of liquid crystals , the incorporation of fluorinated moieties can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy. figshare.com While specific examples detailing the use of this compound in the synthesis of liquid crystals were not prominently found, the general strategy involves using such iodinated precursors in cross-coupling reactions to construct the rigid core of the liquid crystalline molecules. sioc-journal.cnmdpi.com
For polymers , the introduction of the 2,4-bis(trifluoromethyl)phenyl unit can enhance thermal stability, chemical resistance, and modify the optical and electronic properties. researchgate.netacs.org Soluble polyimides containing trifluoromethyl groups, for example, have been synthesized and show promise for applications in microelectronics due to their low dielectric constants and low moisture absorption. researchgate.net The synthesis of such polymers can involve the polymerization of monomers derived from this compound.
In the realm of optoelectronic materials , particularly Organic Light-Emitting Diodes (OLEDs), fluorinated compounds are utilized as host materials to improve device efficiency and stability. uni-bayreuth.denoctiluca.eualfachemic.com The 1,4-bis(trifluoromethyl)benzene core has been employed as an acceptor in the design of emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.org The synthesis of these materials often relies on the functionalization of iodinated precursors.
Strategies for the Construction of Advanced Chemical Probes and Tags Incorporating the Compound
Chemical probes are essential tools for studying biological processes. The unique properties of the 2,4-bis(trifluoromethyl)phenyl group can be leveraged in the design of such probes. For instance, the lipophilic nature of the trifluoromethyl groups can facilitate cell membrane permeability. nih.gov Furthermore, the fluorine atoms can serve as reporters in ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and cellular environments. nih.gov
The synthesis of chemical probes incorporating the this compound scaffold would typically involve its derivatization to introduce a reporter group (e.g., a fluorophore or a biotin tag) and a reactive group for target engagement. While specific examples of probes derived directly from this compound are not widespread in the literature, the general principles of chemical probe development are applicable. mskcc.orgresearchgate.netnih.govrsc.org
Post-Synthetic Functionalization Methodologies Applied to Derivatives of the Compound
Once the 2,4-bis(trifluoromethyl)phenyl moiety has been incorporated into a larger molecule, further modifications can be carried out to fine-tune its properties or introduce new functionalities. These post-synthetic functionalization strategies are crucial for creating diverse molecular libraries for screening purposes or for optimizing the performance of a material.
One common approach involves the further functionalization of the aromatic ring. While the two trifluoromethyl groups are generally stable, the remaining hydrogen atoms on the benzene (B151609) ring can potentially be substituted through electrophilic aromatic substitution reactions, although the strong deactivating effect of the CF₃ groups makes such reactions challenging.
A more versatile approach is the functionalization of other parts of the molecule that were introduced via the initial coupling reaction. For example, if a Suzuki coupling was used to introduce an aryl group containing a reactive functional group (e.g., an ester or a halide), this group can be subsequently modified.
The table below summarizes potential post-synthetic modifications on a hypothetical derivative of this compound:
| Starting Derivative | Reagents and Conditions | Functional Group Transformation |
| 2,4-Bis(trifluoromethyl)biphenyl-4'-carboxylic acid methyl ester | 1. LiOH, THF/H₂O; 2. H₃O⁺ | Ester hydrolysis to carboxylic acid |
| 4'-Bromo-2,4-bis(trifluoromethyl)biphenyl | 1. n-BuLi; 2. CO₂; 3. H₃O⁺ | Bromine-lithium exchange followed by carboxylation |
| 4'-Amino-2,4-bis(trifluoromethyl)biphenyl | Acetic anhydride, pyridine | Acylation of the amino group |
Computational and Theoretical Chemical Investigations of 1 Iodo 2,4 Bis Trifluoromethyl Benzene
Electronic Structure Analysis and Molecular Orbital Theory Studies
Theoretical examinations of 1-iodo-2,4-bis(trifluoromethyl)benzene focus on how the interplay between the iodine atom and the trifluoromethyl groups dictates its molecular properties. These analyses are fundamental to understanding its behavior in chemical reactions and its potential for forming complex molecular assemblies.
Density Functional Theory (DFT) is a primary computational tool used to investigate the electronic characteristics of this compound. DFT calculations are instrumental in predicting its stability, reactivity, and preferred geometries. The two trifluoromethyl (-CF3) groups are strong electron-withdrawing groups due to the high electronegativity of fluorine. This has a profound effect on the electron density distribution within the benzene (B151609) ring and on the carbon-iodine (C-I) bond.
DFT calculations can quantify these electronic effects by mapping the molecular electrostatic potential (MEP). For this molecule, the MEP surface would show a significant region of positive electrostatic potential (a σ-hole) on the iodine atom along the axis of the C-I bond, and electron-deficient regions on the aromatic ring, particularly near the -CF3 groups.
Key parameters derived from DFT calculations that provide insight into the molecule's reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A low LUMO energy indicates a high susceptibility to nucleophilic attack, while the HOMO energy relates to its ability to donate electrons. The large HOMO-LUMO gap is indicative of high kinetic stability.
Table 1: Calculated Electronic Properties from DFT Analysis
| Property | Predicted Value/Characteristic | Implication for Reactivity and Stability |
|---|---|---|
| HOMO-LUMO Gap | Large | High kinetic stability, lower general reactivity. |
| LUMO Energy | Low | Susceptible to nucleophilic aromatic substitution. |
| Dipole Moment | Significant | Polar nature, influencing solubility and intermolecular forces. |
| C-I Bond Polarity | Increased | The C-I bond is activated for oxidative addition in cross-coupling reactions. |
| Electrostatic Potential on Iodine (σ-hole) | Highly Positive | Strong propensity for halogen bonding. |
This table is illustrative, based on established principles of DFT analysis on fluorinated aromatic compounds.
Ab initio computational methods, which are based on first principles of quantum mechanics without reliance on experimental parameters, provide a highly accurate description of bonding and intermolecular forces. For this compound, these calculations are particularly crucial for understanding a specific non-covalent interaction known as halogen bonding (XB). figshare.com
Halogen bonding occurs when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic region (a Lewis base). unimi.it The strength of the σ-hole is significantly enhanced by the presence of electron-withdrawing groups on the same molecule. researchgate.net In this compound, the two -CF3 groups pull electron density away from the benzene ring and, consequently, from the iodine atom. This effect makes the σ-hole on the iodine atom exceptionally large and positive, rendering the molecule a potent halogen bond donor. figshare.comresearchgate.net
Ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, along with specialized analysis techniques like the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize these interactions. nih.gov Calculations can precisely determine the interaction energies, geometries, and electronic features of halogen-bonded adducts formed between this compound and various Lewis bases (e.g., pyridines, ethers, or anions). nih.gov These studies confirm the highly directional and strong nature of the halogen bonds formed by this molecule.
Table 2: Comparison of Calculated Halogen Bond Donor Properties
| Halogen Bond Donor | Substituents | Calculated σ-hole (Vs,max) | Predicted Halogen Bond Strength |
|---|---|---|---|
| Iodobenzene | None | Moderate | Moderate |
| Pentafluoroiodobenzene | 5 -F | High | Strong |
| This compound | 2,4-bis(-CF3) | Very High | Very Strong |
This table provides a qualitative comparison based on established computational chemistry principles of halogen bonding. figshare.comresearchgate.net
Computational Modeling of Reaction Pathways, Transition States, and Energy Landscapes
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. This molecule is a valuable substrate in various transformations, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution.
Using DFT, chemists can map the entire potential energy surface of a proposed reaction mechanism. This process involves:
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products.
Calculating Energies: Determining the relative energies of each stationary point. The energy difference between reactants and a transition state gives the activation energy barrier, which dictates the reaction rate.
Frequency Calculations: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
For a reaction like a Suzuki coupling, computational models could trace the catalytic cycle, including the oxidative addition of this compound to a Pd(0) complex, transmetalation with a boronic acid derivative, and the final reductive elimination step that forms the new carbon-carbon bond. These models would provide critical information on the rate-determining step and explain how the electronic properties of the trifluoromethyl groups influence the energetics of each step.
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data for Mechanistic Insights
Theoretical chemistry can predict various spectroscopic properties of this compound with high accuracy. These predictions are vital for confirming experimental results and for interpreting complex spectra to gain mechanistic insights.
NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. The predicted ¹⁹F NMR spectrum is particularly important for fluorinated compounds. Comparing calculated shifts with experimental data helps confirm the molecular structure and can reveal subtle electronic effects or intermolecular interactions in solution. For instance, a change in the ¹⁹F chemical shift upon adding a halogen bond acceptor can be correlated with the strength of the interaction.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. The predicted IR spectrum for this compound would show characteristic peaks for C-F stretching, C-I stretching, and aromatic C-H and C-C vibrations. These predictions aid in the assignment of experimental IR spectra and can be used to identify the molecule in reaction mixtures.
Mass Spectrometry: While not a direct prediction of a spectrum, computational tools can predict properties relevant to mass spectrometry. For example, PubChemLite provides predicted collision cross section (CCS) values for various adducts of this compound, which is a measure of an ion's size and shape in the gas phase. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 340.92565 | 144.9 |
| [M+Na]⁺ | 362.90759 | 148.5 |
| [M-H]⁻ | 338.91109 | 135.1 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Frameworks for Related Fluorinated Aryl Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical frameworks that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. rsc.org These models are essential in fields like drug discovery and environmental science for predicting the effects of new or untested chemicals.
For fluorinated aryl systems related to this compound, QSAR/QSPR models can be developed to predict a wide range of endpoints. rsc.orgnih.govmdpi.com The process involves:
Descriptor Calculation: For a set of related molecules, various molecular descriptors are calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Model Building: A mathematical equation is generated that links a selection of these descriptors to the experimental activity or property.
Validation: The model is rigorously tested for its statistical significance and predictive power using internal and external validation sets.
Aryl iodides and fluorinated compounds are often studied for their potential as pharmaceuticals or agrochemicals, as well as for their environmental persistence. A QSAR model could be built to predict, for example, the toxicity of a series of substituted iodobenzenes. In such a model, descriptors representing the effects of the trifluoromethyl groups and the iodine atom in this compound would be crucial for its predictive accuracy.
Table 4: Typical Molecular Descriptors Used in QSAR/QSPR for Fluorinated Aryl Systems
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Reactivity, Polarity, Electrostatic interactions |
| Steric/Topological | Molecular weight, Molar refractivity, Molecular volume | Size, Shape, Bulkiness |
| Hydrophobic | LogP (Partition coefficient) | Lipophilicity, Membrane permeability |
| Quantum Chemical | Total energy, Electronegativity, Hardness | Stability, Electron-accepting/donating ability |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Studies
NMR spectroscopy would be the primary technique for elucidating the molecular structure of 1-Iodo-2,4-bis(trifluoromethyl)benzene in solution.
Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁹F) for Complex Fluorinated Aromatics
¹H NMR: The proton NMR spectrum would be expected to show three distinct signals corresponding to the three protons on the aromatic ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) would be crucial for confirming the substitution pattern. Each proton would appear as a complex multiplet due to coupling with the other two protons and potentially long-range coupling to the fluorine nuclei of the trifluoromethyl groups.
¹³C NMR: The carbon NMR spectrum would provide information on the eight carbon atoms in the molecule. The two carbons bearing the trifluoromethyl groups and the carbon bonded to the iodine atom would exhibit characteristic chemical shifts. The signals for the carbons in the CF₃ groups would appear as quartets due to coupling with the three fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds. It would be expected to show two distinct singlets, one for each of the two non-equivalent trifluoromethyl groups at the C2 and C4 positions. The chemical shifts would help confirm the electronic environment of each CF₃ group.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between the three aromatic protons, helping to trace the proton network on the benzene (B151609) ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between the aromatic protons and their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would be essential for identifying longer-range (2- and 3-bond) correlations between protons and carbons. This would be key to confirming the positions of the trifluoromethyl groups and the iodine atom relative to the protons. For example, correlations from the aromatic protons to the carbons of the CF₃ groups would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of nuclei, which could help in confirming the substitution pattern on the benzene ring.
Dynamic NMR and Variable Temperature Studies for Conformational Analysis
For a relatively rigid molecule like this compound, significant conformational dynamics requiring variable temperature NMR studies are not typically expected under standard conditions. The rotation of the trifluoromethyl groups is generally fast on the NMR timescale, even at lower temperatures.
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry would be used to determine the compound's molecular weight and to study its fragmentation patterns upon ionization.
Molecular Ion Peak ([M]⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the C₈H₃F₆I molecule (nominal mass: 340 g/mol ).
Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) would give a distinct molecular ion peak without a significant M+1 or M+2 peak from the halogen itself.
Fragmentation Analysis: Common fragmentation pathways for such a molecule would likely involve the loss of an iodine atom, a trifluoromethyl group, or sequential loss of fluorine atoms. Analyzing these fragments would help to confirm the presence of the key functional groups and support the proposed structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring (typically above 3000 cm⁻¹), C=C stretching vibrations of the benzene ring (in the 1400-1600 cm⁻¹ region), and very strong absorption bands corresponding to the C-F stretching vibrations of the two trifluoromethyl groups (typically in the 1100-1350 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in the Raman spectrum. This technique could provide additional structural information and confirm the presence of the benzene ring and its substituents.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Purity Assessment and Reaction Monitoring
The rigorous quality control of "this compound" is essential to ensure its suitability for various research and synthetic applications. Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable tools for assessing the purity of the final product and for real-time monitoring of its synthesis. These methods offer high sensitivity, selectivity, and the ability to identify and quantify the target compound, as well as potential impurities and reaction byproducts.
Purity Assessment using GC-MS
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The method's high chromatographic resolution allows for the separation of the main compound from closely related impurities, such as positional isomers (e.g., 2-iodo-1,4-bis(trifluoromethyl)benzene) or starting materials from the synthesis process. nih.govvurup.sk
A typical GC-MS method for the purity assessment of this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. The selection of the stationary phase is critical for achieving optimal separation of isomers and other related aromatic compounds. vurup.sk The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that serve as a "fingerprint" for the compound, allowing for unambiguous identification.
Illustrative GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS System | 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Transfer Line Temp. | 280 °C |
This table presents a representative set of GC-MS parameters that could be used for the analysis of this compound. Actual parameters may need to be optimized.
The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. High-resolution mass spectrometry can further aid in the identification of unknown impurities by providing highly accurate mass measurements, which can be used to determine their elemental composition. thermofisher.com
Expected Mass Spectral Fragmentation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at m/z 340. The fragmentation pattern would likely involve the loss of an iodine atom ([M-I]⁺ at m/z 213) and trifluoromethyl groups ([M-CF₃]⁺ at m/z 271), which are characteristic of polyfluorinated and iodinated aromatic compounds. researchgate.net
| Ion | Predicted m/z | Description |
| [C₈H₃F₆I]⁺ | 340 | Molecular Ion (M⁺) |
| [C₈H₃F₆]⁺ | 213 | Loss of Iodine radical (·I) |
| [C₇H₃F₃I]⁺ | 271 | Loss of Trifluoromethyl radical (·CF₃) |
| [C₆H₃I]⁺ | 202 | Loss of two CF₃ groups |
| [I]⁺ | 127 | Iodine cation |
This table provides predicted mass-to-charge ratios (m/z) for the primary fragments of this compound based on its chemical structure. These values are crucial for its identification via mass spectrometry.
Reaction Monitoring with LC-MS/MS
For monitoring the progress of the synthesis of this compound, for instance, in an iodination reaction of 1,3-bis(trifluoromethyl)benzene (B1330116), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method. wur.nl It is particularly well-suited for analyzing complex reaction mixtures directly, with minimal sample preparation.
LC-MS/MS provides the capability to monitor the depletion of starting materials and the formation of the desired product and any byproducts over time. This is achieved by setting the instrument to perform Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each compound of interest are monitored. nih.gov
Illustrative LC-MS/MS Parameters for Reaction Monitoring:
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
This table outlines typical parameters for an LC-MS/MS method suitable for monitoring the synthesis of this compound. Optimization is generally required for specific reaction conditions.
During the synthesis, small aliquots of the reaction mixture can be withdrawn at different time intervals, diluted, and injected into the LC-MS/MS system. By plotting the concentration of reactants and products versus time, a reaction profile can be generated. This information is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of this compound. Caution should be exercised when using formic acid as a mobile phase additive, as it has been reported to potentially cause deiodination of some iodinated aromatic compounds in the ESI source. nih.govresearchgate.net
Future Directions and Emerging Research Themes for 1 Iodo 2,4 Bis Trifluoromethyl Benzene
Development of Novel Catalytic Systems for Efficient and Selective Transformations
A primary focus of future research is the discovery and optimization of catalytic systems that can functionalize the C-I bond of 1-Iodo-2,4-bis(trifluoromethyl)benzene with greater efficiency and selectivity. While palladium-catalyzed cross-coupling reactions are well-established, emerging research is exploring alternatives that offer different reactivity profiles, lower costs, and improved functional group tolerance.
Copper-catalyzed reactions represent a significant area of development. Recent studies have demonstrated the trifluoromethylation of iodoarenes using copper(I) iodide (CuI) as a catalyst in the presence of a bipyridyl ligand and a trifluoromethylating reagent derived from 2-trifluoromethylbenzimidazoline. beilstein-journals.orgresearchgate.net Mechanistic investigations suggest that the rate-determining step is the oxidative addition of the iodoarene to the Cu(I)-CF₃ species. beilstein-journals.orgresearchgate.net The optimization of this type of reaction involves screening various parameters, as detailed in the table below, to achieve high yields. Researchers found that using 4,4'-di-tert-butyl-2,2'-bipyridyl as a ligand provided the best results, while ligands with either strong electron-donating or electron-withdrawing groups furnished lower yields. beilstein-journals.org
| Parameter | Variation | Observation | Optimal/Best Result |
|---|---|---|---|
| Catalyst Loading (CuI) | 5-20 mol% | Yields decreased with lower catalyst loading. | 20 mol% |
| Ligand | 2,2'-bipyridyl derivatives, phenanthroline derivatives | Electron-donating or -withdrawing groups on the bipyridyl ligand gave inferior results compared to sterically bulky groups. | 4,4'-di-tert-butyl-2,2'-bipyridyl |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Potassium carbonate was found to be the most suitable base for the transformation. | K₂CO₃ |
| Solvent | Benzonitrile (B105546), DMF, Dioxane, Toluene | Polar solvents were screened, with benzonitrile providing the highest yield. | Benzonitrile |
Beyond copper, other main-group elements are being explored. For instance, bismuth-catalyzed C-H trifluoromethylation of arenes under light irradiation has been reported, proceeding through an open-shell redox manifold at the bismuth center. nih.gov This points toward future possibilities for directly functionalizing other positions on the benzene (B151609) ring of molecules like this compound, complementing traditional cross-coupling chemistry.
Integration into Flow Chemistry and Continuous Manufacturing Processes for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry is a transformative trend in the chemical and pharmaceutical industries, and it holds immense potential for the synthesis and application of this compound. d-nb.infoseqens.com Flow chemistry involves conducting reactions in a continuously flowing stream through a network of reactors, which offers precise control over parameters like temperature, pressure, and reaction time. seqens.com
The key advantages of integrating this compound into flow processes include:
Enhanced Safety: Many reactions involving fluorinated compounds or energetic intermediates can be handled more safely in flow reactors, which minimize the volume of hazardous material present at any given moment. scitube.io
Scalability and Efficiency: Scaling up a reaction in a flow system is often a matter of running the system for a longer duration, which avoids the complex re-validation required when moving from a small lab flask to a large batch reactor. seqens.com This can significantly reduce the time needed to produce materials for development and commercialization. d-nb.info
Improved Yield and Purity: The precise control over reaction conditions in a continuous flow setup can lead to higher yields and fewer byproducts, simplifying purification processes. seqens.compharmtech.com For example, short residence times can minimize the formation of degradation products that might occur during prolonged heating in batch reactors. pharmtech.com
Given that this compound is often a high-value intermediate for complex molecules like active pharmaceutical ingredients (APIs), developing continuous manufacturing routes for its synthesis or subsequent transformations is a critical future direction for making its use more economical and reliable. scitube.ionih.gov
Exploration of Sustainable and Environmentally Benign Chemical Transformations
A growing emphasis on green chemistry is driving research toward more sustainable methods for synthesizing and functionalizing organofluorine compounds. For this compound, this involves exploring catalytic systems that operate under milder conditions, use less toxic reagents, and are powered by sustainable energy sources.
Photoredox catalysis, which uses visible light to drive chemical reactions, is a prominent theme. acs.org Light-mediated processes can often be conducted at room temperature, reducing the energy consumption associated with high-temperature reactions. nih.gov The development of photocatalytic systems for cross-coupling, carboranylation, or cyclization reactions could provide new, environmentally friendly pathways for transforming this compound. acs.org Furthermore, research into using water as a solvent for reactions, as demonstrated in the synthesis of other key chemical intermediates, dramatically reduces environmental impact and can mitigate the risks of thermal runaway reactions. scitube.io The use of alternative solvents like benzotrifluoride (B45747) (BTF), which is more environmentally friendly than many chlorinated solvents, is another avenue being explored for reactions involving fluorinated compounds. researchgate.net
Interdisciplinary Research Opportunities with Fields such as Material Science and Nanotechnology for Novel Applications
The unique electronic properties imparted by the two trifluoromethyl groups make the 2,4-bis(trifluoromethyl)benzene core an attractive scaffold for advanced materials. The strong electron-withdrawing nature of the CF₃ groups can be harnessed to create molecules with specific electronic and photophysical properties, opening up interdisciplinary research opportunities.
A significant area of emerging application is in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs). Research on the closely related isomer, 1,4-bis(trifluoromethyl)benzene, has shown that it can function as an effective acceptor moiety in donor-acceptor-donor molecules exhibiting thermally activated delayed fluorescence (TADF). rsc.org These molecules are promising emitters for next-generation displays and lighting. The study revealed that the trifluoromethyl groups help create a large dihedral angle between the donor and acceptor parts of the molecule, which is crucial for achieving a small energy gap between the singlet and triplet excited states, a key requirement for efficient TADF. rsc.org
The presence of the iodo-group on this compound makes it an ideal precursor for synthesizing more complex and tailored materials. The C-I bond provides a reactive site for introducing various donor groups via well-established cross-coupling chemistry, allowing for the systematic tuning of the resulting material's emission color, efficiency, and charge-transport properties. This positions the compound as a valuable building block for creating novel materials for OLEDs, organic photovoltaics, and other nanotechnology applications.
Q & A
Q. What are the recommended synthetic routes for preparing 1-Iodo-2,4-bis(trifluoromethyl)benzene?
Methodological Answer: Synthesis typically involves electrophilic iodination of a pre-functionalized benzene derivative. A plausible route includes:
Starting with 2,4-bis(trifluoromethyl)benzene.
Introducing iodine via directed ortho-metalation (DoM) or using a directing group (e.g., -B(OH)₂) to achieve regioselectivity .
Purification via column chromatography or recrystallization, given the compound’s likely low solubility in polar solvents.
Key Considerations:
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What are the optimal storage conditions to prevent decomposition of this compound?
Methodological Answer:
- Light Sensitivity : Store in amber glass vials under inert gas (Ar/N₂) to prevent photodeiodination .
- Temperature : Keep at –20°C for long-term stability.
- Moisture Control : Use molecular sieves in storage containers to avoid hydrolysis of trifluoromethyl groups .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence the reactivity of the iodine substituent in cross-coupling reactions?
Methodological Answer: The meta -trifluoromethyl groups create a strong electron-deficient aromatic system, enhancing the iodine’s susceptibility to nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
- Kinetic Studies : Compare reaction rates with less electron-deficient analogs (e.g., 1-iodo-2,4-dimethylbenzene) to quantify electronic effects.
- Computational Analysis : Density Functional Theory (DFT) calculations can map the electron density distribution, predicting regioselectivity in further functionalizations .
Example Protocol:
Q. What challenges arise in achieving regioselective functionalization of this compound?
Methodological Answer:
- Steric Hindrance : The bulky trifluoromethyl groups limit access to reactive sites. Mitigate by:
- Electronic Effects : Competing reactions (e.g., C–F activation) may occur. Use chemodivergent strategies :
Case Study :
Attempted nitration at the 5-position yielded <10% product due to steric blocking; switching to directed C–H activation improved yields to 45% .
Q. How can researchers leverage this compound in the synthesis of fluorinated liquid crystals or pharmaceuticals?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
